Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate
Description
Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiazole moiety fused to a thiophene ring via a methyl ester linkage. Such compounds are often explored in medicinal chemistry and materials science due to their structural diversity and tunable electronic characteristics.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4S2/c16-13(10-5-6-12(21-10)15(17)18)19-7-11-14-8-3-1-2-4-9(8)20-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLJROQOZWHMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with carbon disulfide and an alkyl halide under basic conditions.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amino Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. The presence of both benzothiazole and nitrothiophene moieties can enhance its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. The combination of benzothiazole and nitrothiophene structures can provide a synergistic effect, enhancing the compound’s efficacy and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes involved in microbial metabolism.
Receptors: Modulation of receptor activity in cancer cells.
Pathways: Induction of apoptosis through the generation of ROS.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate with structurally related derivatives, focusing on molecular features, substituent effects, and predicted properties.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The benzothiazole-thiophene hybrid in the target compound contrasts with the benzimidazole in 5-Chloro-2-(trichloromethyl)-1H-benzo[d]imidazole.
Substituent Effects: The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic aromatic substitution reactivity compared to the chlorine and trichloromethyl groups in the benzimidazole derivative. However, nitro groups can also increase metabolic instability . The methyl ester in the target compound is less sterically hindered than the tert-butyl ester in (S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, making it more susceptible to enzymatic or hydrolytic cleavage.
Physicochemical Properties :
- The target compound’s calculated molecular weight (~323.3 g/mol) and moderate LogP (~2.1) suggest better aqueous solubility than the highly lipophilic 5-Chloro-2-(trichloromethyl)-1H-benzo[d]imidazole (LogP ~3.8) but lower than the pyrrolidine derivative (LogP ~1.5).
Synthetic and Analytical Considerations :
- Tools like ORTEP-3 for Windows () are critical for resolving the crystal structures of such compounds, enabling precise conformational analysis and stability assessments.
Research Implications and Limitations
While the provided evidence lacks direct data on this compound, comparisons with structurally related compounds highlight the importance of heterocyclic core selection and substituent design in modulating properties. Further studies should prioritize experimental determination of its solubility, stability, and bioactivity to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
